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Compound of Interest

Compound Name: 3-Aminocrotononitrile

Cat. No.: B3429717 Get Quote

This guide provides a comprehensive analysis of the spectroscopic data for 3-
Aminocrotononitrile (CAS No. 1118-61-2), a versatile building block in organic synthesis. The

following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, offering insights into the structural confirmation and electronic

properties of this molecule. This document is intended for researchers, scientists, and

professionals in drug development and materials science who utilize spectroscopic techniques

for molecular characterization.

Molecular Structure and Spectroscopic Correlation
3-Aminocrotononitrile, with the molecular formula C₄H₆N₂, possesses a unique electronic

structure arising from the conjugation of an amino group, a carbon-carbon double bond, and a

nitrile group. This enamine-nitrile system dictates the characteristic spectroscopic signatures

discussed herein. The interplay of these functional groups is crucial for understanding the

molecule's reactivity and for its unambiguous identification.

Caption: Molecular Structure of 3-Aminocrotononitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework

of organic molecules. For 3-aminocrotononitrile, both ¹H and ¹³C NMR provide definitive

evidence for its structure.
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¹H NMR Spectroscopy
The proton NMR spectrum of 3-aminocrotononitrile is characterized by three distinct signals

corresponding to the methyl, vinyl, and amine protons. The chemical shifts are influenced by

the electron-donating amino group and the electron-withdrawing nitrile group.

Table 1: ¹H NMR Spectral Data of 3-Aminocrotononitrile

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.8 Singlet 3H -CH₃

~4.0 Singlet 1H =CH-

~6.5 (broad) Singlet 2H -NH₂

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

The methyl protons appear as a singlet, indicating no adjacent protons. The vinyl proton also

appears as a singlet, suggesting a lack of coupling with the amine protons, which is common

due to rapid proton exchange or quadrupole broadening from the nitrogen atom. The amine

protons typically present as a broad singlet, and their chemical shift can be highly variable

depending on solvent, concentration, and temperature.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The four

carbon atoms of 3-aminocrotononitrile are chemically non-equivalent and therefore exhibit

four distinct signals.

Table 2: ¹³C NMR Spectral Data of 3-Aminocrotononitrile
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Chemical Shift (δ) ppm Assignment

~20 -CH₃

~70 =CH-CN

~120 -C≡N

~160 =C(NH₂)-

Note: Chemical shifts are approximate and can vary depending on the solvent.

The methyl carbon appears at the highest field (lowest ppm). The two sp² hybridized carbons of

the double bond are significantly deshielded, with the carbon attached to the amino group

appearing at a lower field due to the electron-donating resonance effect of the nitrogen. The

nitrile carbon has a characteristic chemical shift in the 115-125 ppm range.[1]

Experimental Protocol: NMR Spectroscopy
A robust methodology for acquiring high-quality NMR spectra is paramount for accurate

structural elucidation.

Sample Preparation:

Weigh approximately 10-20 mg of 3-aminocrotononitrile.

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry

NMR tube to a volume of approximately 0.6-0.7 mL. Given the polar nature of the amine and

nitrile functionalities, DMSO-d₆ is often a good choice to ensure complete dissolution.

Cap the NMR tube and gently agitate to ensure a homogenous solution.

Instrumental Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength for better resolution.

Pulse Sequence: Standard single-pulse experiment.

Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on the sample concentration.

Instrumental Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled single-pulse experiment.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128-1024, due to the low natural abundance of ¹³C.

Sample Preparation Data Acquisition Data Processing
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Caption: NMR Experimental Workflow.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The IR spectrum of 3-aminocrotononitrile clearly indicates the presence of the amine, alkene,

and nitrile moieties.

Table 3: IR Absorption Bands of 3-Aminocrotononitrile
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Medium, Doublet
N-H stretching (asymmetric

and symmetric)

~3050 Weak =C-H stretching

~2950 Weak C-H stretching (methyl)

~2210 Strong, Sharp C≡N stretching

~1640 Strong C=C stretching

~1600 Medium N-H bending (scissoring)

The spectrum is dominated by a strong, sharp absorption around 2210 cm⁻¹, which is highly

characteristic of a nitrile group. The presence of a primary amine is confirmed by the two bands

in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches,

and the N-H bending vibration around 1600 cm⁻¹.[2][3] The strong band at approximately 1640

cm⁻¹ is attributed to the C=C double bond, which is intensified due to conjugation with the

amino and nitrile groups.

Experimental Protocol: Attenuated Total Reflectance
(ATR) - FTIR
For solid samples like 3-aminocrotononitrile, ATR-FTIR is a convenient and rapid method for

obtaining an IR spectrum.

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of solid 3-aminocrotononitrile onto the center of the ATR crystal.

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the

sample and the crystal.

Acquire the sample spectrum.
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Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular

weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

The mass spectrum of 3-aminocrotononitrile shows a molecular ion peak ([M]⁺) at a mass-to-

charge ratio (m/z) of 82, corresponding to its molecular weight.[4]

Table 4: Major Fragments in the Mass Spectrum of 3-Aminocrotononitrile

m/z Proposed Fragment

82 [C₄H₆N₂]⁺ (Molecular Ion)

81 [M - H]⁺

67 [M - CH₃]⁺

55 [M - HCN]⁺

41 [CH₃-C≡N]⁺

The fragmentation pattern is consistent with the structure of 3-aminocrotononitrile. The loss

of a hydrogen atom (m/z 81) is a common fragmentation for many organic molecules. The loss

of a methyl radical (m/z 67) and the loss of hydrogen cyanide (m/z 55) are also characteristic

fragmentation pathways. The peak at m/z 41 likely corresponds to the acetonitrile cation

radical, formed through a rearrangement and fragmentation process.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a direct insertion probe for solids or after separation by gas chromatography

(GC-MS). The sample is vaporized in the ion source.

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing the ejection of an electron and the formation of a positively
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charged molecular ion.

Fragmentation: The high internal energy of the molecular ions causes them to fragment into

smaller, charged species and neutral radicals.

Mass Analysis: The positively charged ions are accelerated and separated based on their

mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and their abundance is plotted against their m/z

ratio to generate the mass spectrum.

Mass Spectrometry Workflow

Sample Introduction
 and Vaporization

Electron Ionization
(70 eV) Fragmentation Mass Analysis

(m/z separation) Detection Mass Spectrum
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Caption: Electron Ionization Mass Spectrometry Workflow.

Conclusion
The collective spectroscopic data from NMR, IR, and MS provides a cohesive and

unambiguous characterization of 3-aminocrotononitrile. The ¹H and ¹³C NMR spectra confirm

the carbon-hydrogen framework and the electronic environment of each nucleus. The IR

spectrum clearly identifies the key functional groups: the primary amine, the conjugated double

bond, and the nitrile. Finally, the mass spectrum confirms the molecular weight and provides a

fragmentation pattern consistent with the proposed structure. This comprehensive

spectroscopic analysis serves as a valuable reference for researchers working with this

important chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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